6-Methyl-1,2,3,4-tetrahydroacridine
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Overview
Description
6-Methyl-1,2,3,4-tetrahydroacridine is a derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields such as pharmacology, material sciences, and photophysics. This compound is characterized by its polycyclic planar structure, which contributes to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,3,4-tetrahydroacridine typically involves the condensation of cyclohexanone with anthranilic acid, followed by chlorination and subsequent condensation with hydrazine hydrate . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and more efficient catalysts to optimize yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of acridone derivatives.
Reduction: Formation of tetrahydroacridine derivatives.
Substitution: Formation of halogenated acridine derivatives.
Scientific Research Applications
6-Methyl-1,2,3,4-tetrahydroacridine has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.
Industry: Utilized as a corrosion inhibitor for metals and alloys.
Mechanism of Action
The primary mechanism of action for 6-Methyl-1,2,3,4-tetrahydroacridine involves DNA intercalation. This process involves the insertion of the compound between DNA base pairs, disrupting the helical structure and affecting biological processes such as replication and transcription . Additionally, it inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function .
Comparison with Similar Compounds
Similar Compounds
9-Amino-1,2,3,4-tetrahydroacridine (Tacrine): Known for its use in treating Alzheimer’s disease.
2-Methyl-9-phenyl-1,2,3,4-tetrahydroacridine: Studied for its anticorrosion properties.
Ethyl-9-phenyl-1,2,3,4-tetrahydroacridine-2-carboxylate: Another derivative with potential anticorrosion applications.
Uniqueness
6-Methyl-1,2,3,4-tetrahydroacridine is unique due to its specific methyl substitution, which can influence its reactivity and biological activity. This substitution may enhance its ability to intercalate with DNA and inhibit acetylcholinesterase, making it a promising candidate for further research in medicinal chemistry .
Properties
CAS No. |
26706-92-3 |
---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
6-methyl-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C14H15N/c1-10-6-7-12-9-11-4-2-3-5-13(11)15-14(12)8-10/h6-9H,2-5H2,1H3 |
InChI Key |
HWYZLTZIRJIPET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(CCCC3)C=C2C=C1 |
Origin of Product |
United States |
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